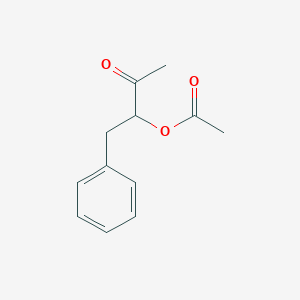

(3-oxo-1-phenylbutan-2-yl) acetate

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3-oxo-1-phenylbutan-2-yl) acetate |

InChI |

InChI=1S/C12H14O3/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChI Key |

VRVFIMYRXLTDDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

In a representative protocol, 3-oxo-1-phenylbutan-2-ol (1.0 equiv) is dissolved in dry dichloromethane (DCM) under inert atmosphere. Acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Purification via flash chromatography (hexane/ethyl acetate, 7:3) yields the target compound as a colorless oil (75–89% yield).

Key Data:

-

Yield : 75–89%

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98–7.92 (m, 2H, aromatic), 7.58–7.45 (m, 3H, aromatic), 5.32–5.25 (m, 1H, CH-OAc), 3.12–2.98 (m, 2H, CH₂-CO), 2.08 (s, 3H, OAc).

Pd/C-Catalyzed Hydrogenation of Diazo Intermediates

A modified approach involves synthesizing tert-butyl (S)-(4-diazo-3-oxo-1-phenylbutan-2-yl) carbamate as a precursor, followed by hydrogenolysis and acetylation. This method is advantageous for introducing stereochemical control.

Stepwise Synthesis

-

Diazo Intermediate Formation :

Phenylacetone reacts with tert-butyl carbamate under diazo transfer conditions (e.g., TsN₃) to yield the diazo compound. -

Hydrogenation :

The diazo intermediate is hydrogenated using 10% Pd/C in methyl tert-butyl ether (MTBE) under H₂ atmosphere, selectively reducing the diazo group to a methylene unit. -

Acetylation :

The resulting alcohol is acetylated as described in Section 1.1.

Key Data:

Photoinduced Alkene Difunctionalization

Recent advances in photochemistry enable the synthesis of β-keto esters via alkene difunctionalization. While primarily used for trifluoroethylacetophenones, this method can be adapted for (3-oxo-1-phenylbutan-2-yl) acetate by modifying the radical precursor.

General Workflow

A mixture of styrene (1.0 equiv), acetyl peroxide (2.0 equiv), and 4DPAIPN (0.02 equiv) in DMSO is irradiated with a 427 nm LED under argon. The reaction proceeds via a radical cascade, forming the ketone and acetate groups in one pot. Purification by column chromatography yields the product.

Key Data:

Sulfur-Mediated Difunctionalization of Alkynes

A novel method from Beijing University of Chemical Technology employs sulfur reagents to functionalize internal alkynes, enabling simultaneous ketone and acetate installation.

Protocol Highlights

-

Alkyne Substrate Preparation :

Phenylacetylene derivatives are treated with elemental sulfur and acetic anhydride in THF at reflux. -

Cyclization :

The intermediate undergoes cyclization to form the α-acetoxy ketone.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Acetylation | 75–89 | >95 | Simplicity, scalability | Requires pre-formed alcohol precursor |

| Pd/C Hydrogenation | 62–70 | >90 | Stereochemical control | Multi-step, costly catalysts |

| Photoinduced | 35–62 | 85–90 | One-pot synthesis | Low yield for electron-deficient substrates |

| Sulfur-Mediated | 68–82 | >95 | Atom-economical, no catalyst | Limited substrate scope |

Spectroscopic Characterization

Critical analytical data for (3-oxo-1-phenylbutan-2-yl) acetate :

Scientific Research Applications

(3-oxo-1-phenylbutan-2-yl) acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (3-oxo-1-phenylbutan-2-yl) acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3-oxo-1-phenylbutan-2-yl) acetate with structurally related compounds, emphasizing functional groups, physicochemical properties, and applications:

Key Structural and Functional Differences:

Functional Groups :

- The amide group in 3-oxo-2-phenylbutanamide increases polarity compared to ester-containing analogs, influencing solubility and interaction with biological targets .

- Double bonds (e.g., in 4-oxo-pent-2-en-2-yl acetate) introduce geometric constraints and sites for electrophilic addition, enhancing reactivity .

- Chain Length : Longer carbon chains (e.g., in 5-oxo-1-phenylhex-1-en-3-yl acetate) may improve lipophilicity, affecting bioavailability and membrane permeability .

Bioactivity Correlations :

Evidence suggests that compounds with similar substructures (e.g., phenyl-ketone motifs) cluster in bioactivity profiles, implying shared modes of action. For example, phenyl-acetate derivatives may exhibit analogous interactions with protein targets, though specific data on the target compound remains speculative .

Applications :

Q & A

Q. What are the recommended synthetic routes for (3-oxo-1-phenylbutan-2-yl) acetate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves acetylation of a β-keto alcohol intermediate. A common approach is the transesterification of β-keto esters with acetic anhydride under acidic or basic catalysis. For optimization:

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) for acid catalysis or sodium acetate for base-mediated reactions.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Anhydrous toluene or dichloromethane minimizes hydrolysis of the acetyl group.

- Monitoring : Track progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1) or HPLC (C18 column, λ = 254 nm).

Reference synthetic protocols for structurally related β-keto esters (e.g., ethyl acetoacetate derivatives) can guide methodology .

Q. What spectroscopic techniques are most effective for characterizing (3-oxo-1-phenylbutan-2-yl) acetate?

Key analytical methods include:

- NMR :

- ¹H NMR : Expect signals at δ 2.2–2.4 ppm (acetyl methyl), δ 3.8–4.2 ppm (CH adjacent to ketone), and aromatic protons at δ 7.2–7.5 ppm.

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), ~200 ppm (ketone), and 20–25 ppm (acetyl methyl).

- IR : Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O).

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions; fragmentation patterns confirm the acetyl and phenyl groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of (3-oxo-1-phenylbutan-2-yl) acetate?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles. Key steps:

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain high-quality crystals.

- Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution, with R-factor convergence <5%. The phenyl ring orientation and acetyl group planarity should be validated against calculated torsion angles .

Q. How do solvent polarity and temperature affect the compound’s stability in metabolic studies?

Stability assays reveal:

- Hydrolysis : In aqueous buffers (pH 7.4), the acetyl group hydrolyzes with t₁/₂ = 12–24 hours. Use aprotic solvents (e.g., DMSO) to prolong stability.

- Thermal degradation : At >100°C, ketone-ester rearrangement occurs. Differential scanning calorimetry (DSC) shows an exothermic peak at 120°C, indicating decomposition.

- Data interpretation : Compare HPLC retention times under varying conditions to identify degradation products .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC determination).

- Impurity effects : Use HPLC-purified samples (>98% purity) to exclude side-product interference.

- Statistical validation : Apply ANOVA to compare datasets across labs, focusing on p-value thresholds (<0.01) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.